2-(Cyclopropylmethoxy)-4-methoxyphenol
Description
2-(Cyclopropylmethoxy)-4-methoxyphenol is a phenolic derivative featuring a cyclopropylmethoxy group at the 2-position and a methoxy group at the 4-position of the aromatic ring. The cyclopropylmethoxy group introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-5-10(12)11(6-9)14-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
XONQGNJHIPHBLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group at the 4-position.
Cyclopropylmethoxylation: The next step involves the introduction of the cyclopropylmethoxy group at the 2-position. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclopropylmethoxy)-4-methoxyphenol may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Differences :
- 2-(Cyclopropylmethoxy)-4-methoxyphenol: Two substituents on the phenol ring: cyclopropylmethoxy (C₃H₅OCH₂-) at position 2 and methoxy (OCH₃) at position 4.
- 4-[2-(Cyclopropylmethoxy)ethyl]phenol: A single 2-(cyclopropylmethoxy)ethyl (-CH₂CH₂OC₃H₅) substituent at position 4 .
Physicochemical Properties :
Complex Cyclopropylmethoxy-Containing Derivatives
–4 describes poly-substituted benzofuran and dihydrobenzofuran derivatives (e.g., compounds 19–22 ), which incorporate multiple cyclopropylmethoxy groups. Key differences include:
- Complexity : These compounds feature fused ring systems and additional functional groups (e.g., aldehydes, carboxylates).
- Synthesis : Advanced methods such as palladium-catalyzed cross-coupling (e.g., compound 19 ) and hydrogenation (e.g., compound 21 ) are employed.
- Applications : These derivatives are intermediates in natural product synthesis, highlighting the versatility of cyclopropylmethoxy groups in constructing bioactive scaffolds .
Research Findings and Data Gaps
- Microwave-assisted reactions (e.g., compound 20 ) improve efficiency in related syntheses.
- Analytical Data : Mass spectrometry (EI-MS) confirmed the molecular ion peak ([M+H]⁺ = 611.05) for compound 21 , demonstrating the utility of advanced analytical techniques for cyclopropylmethoxy derivatives.
- Unresolved Questions: Direct pharmacological or synthetic data on 2-(Cyclopropylmethoxy)-4-methoxyphenol is absent in the evidence. Comparative analyses rely on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
